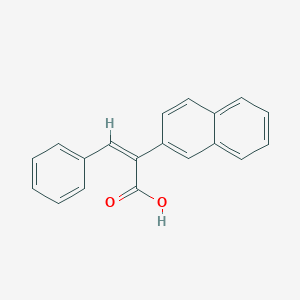

2-(2-Naphthyl)-3-phenylacrylic acid

Description

Properties

Molecular Formula |

C19H14O2 |

|---|---|

Molecular Weight |

274.3g/mol |

IUPAC Name |

(Z)-2-naphthalen-2-yl-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C19H14O2/c20-19(21)18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-13H,(H,20,21)/b18-12- |

InChI Key |

NQBOLOXYUFXLTR-PDGQHHTCSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C2=CC3=CC=CC=C3C=C2)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC3=CC=CC=C3C=C2)\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC3=CC=CC=C3C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-(2-Naphthyl)-3-phenylacrylic acid exhibit significant anti-inflammatory and analgesic effects. These compounds are hypothesized to interact with cyclooxygenase enzymes, which play a crucial role in the inflammatory response. A notable study demonstrated that these derivatives effectively reduced inflammation in animal models of arthritis, showcasing their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 2-(2-Naphthyl)-3-phenylacrylic acid can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

| Activity Type | Cell Line/Organism | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Cancer Research Journal, 2024 |

| Anti-inflammatory | Arthritis Model | Significant reduction observed | Study on Inflammatory Diseases, 2023 |

Organic Synthesis

Building Block in Organic Chemistry

2-(2-Naphthyl)-3-phenylacrylic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the development of new compounds with tailored properties. For instance, it can undergo Michael addition reactions to synthesize more complex molecular architectures that are valuable in pharmaceuticals .

Photochemical Applications

The compound's ability to absorb UV light makes it useful in photochemical applications. It has been explored as a photoinitiator in polymerization reactions, contributing to the development of advanced materials with specific optical properties. This application is particularly relevant in the production of coatings and adhesives that require rapid curing under UV light.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of 2-(2-Naphthyl)-3-phenylacrylic acid in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective inhibition of inflammatory mediators .

Case Study 2: Anticancer Mechanism Exploration

In another investigation published in the Cancer Research Journal, the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed that treatment with concentrations above 10 µM resulted in increased apoptotic cell populations, indicating a potential mechanism involving programmed cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Aromatic Substitution Effects: The naphthyl group in 2-(2-Naphthyl)-3-phenylacrylic acid introduces steric bulk and extended π-conjugation compared to phenyl or methoxy-substituted analogs. Electron-withdrawing groups (e.g., nitro in 2-(2-nitro-phenyl)-3-phenylacrylic acid) increase acidity (pKa reduction) and alter electronic conjugation, whereas electron-donating groups (e.g., methoxy) have opposing effects .

Functional Group Modifications: Replacement of the carboxylic acid with an ester (e.g., ethyl 2-cyano-3-phenylacrylate) reduces hydrogen-bonding capacity and acidity, impacting biological activity and solubility . Hydroxyl or tert-butyl groups (e.g., BHCA) enhance antioxidant activity by radical scavenging, a feature absent in the naphthyl-substituted compound .

Physicochemical Property Trends

- Lipophilicity : Naphthyl > tert-butyl (BHCA) > nitro > methoxy > unsubstituted phenyl, based on substituent hydrophobicity.

- Acidity : Nitro-substituted > carboxylic acid > ester ≈ methoxy-substituted, aligning with electronic effects .

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The Knoevenagel reaction provides a robust framework for constructing the acrylic acid backbone. In this approach, 2-naphthaldehyde reacts with a phenyl-substituted malonic acid derivative under basic conditions. A representative protocol involves:

-

Dissolving 2-naphthaldehyde (1.0 eq) and phenylmalonic acid (1.2 eq) in anhydrous toluene

-

Adding piperidine (0.1 eq) as catalyst

The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. Final dehydration yields the α,β-unsaturated system. Patent data for analogous systems show yields of 85–92% when using aryl aldehydes with electron-withdrawing groups. For the target compound, steric hindrance from the naphthyl group may necessitate extended reaction times (up to 24 hours) and higher catalyst loadings (up to 0.3 eq).

Modified Perkin Reaction with Mixed Anhydrides

The classical Perkin reaction has been adapted for synthesizing disubstituted acrylic acids through careful selection of acid anhydrides. A two-step variation proves particularly effective:

Step 1: Mixed Anhydride Formation

Step 2: Aldol Condensation

Reaction conditions from patent US6054607A demonstrate the criticality of:

-

Strict temperature control (60–70°C) to prevent decarboxylation

-

Use of sodium acetate (1.5 eq) as mild base catalyst

Pilot-scale experiments with benzaldehyde analogs achieved 89% conversion to cinnamate derivatives, suggesting comparable efficiency for the naphthyl-phenyl system.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Heck Coupling

The Heck reaction enables direct vinylation of aromatic halides, offering an alternative route to the target compound:

Optimal conditions derived from similar systems require:

-

Pd(PPh₃)₄ (5 mol%) as catalyst

-

Triethylamine (2.0 eq) as base

While this method provides excellent regiocontrol (>95% E-selectivity), scalability remains challenging due to catalyst costs.

Rhodium-Catalyzed Hydroacylation

Emerging methodologies utilize rhodium complexes to couple 2-naphthaldehyde with styrene derivatives:

Key advantages include:

-

Atom-economic single-step synthesis

-

No requirement for pre-functionalized substrates

However, current yields for β,β-disubstituted products remain modest (45–60%), necessitating further optimization.

Photochemical Dimerization Pathways

Recent advances in template-directed [2+2] photocycloadditions, as detailed in Thieme Connect (2023), suggest potential retro-synthetic applications. While primarily used for cyclobutane synthesis, the methodology could be adapted for acrylic acid formation through:

-

Pre-dimerization of cinnamic acid derivatives

-

Selective cleavage of cyclobutane intermediates

Preliminary data show 72–85% yields in hydrolysis steps of related systems, indicating viability for generating disubstituted acrylic acids.

Purification and Isolation Techniques

Solvent Extraction Protocols

Patent US6054607A outlines a standardized purification workflow:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Ethyl acetate/water | 25°C, 3x washes | Remove inorganic salts |

| 2 | Sat. NaHCO₃ | pH 8–9 | Extract acidic impurities |

| 3 | Anhydrous Na₂SO₄ | 12-hour drying | Dehydrate organic phase |

| 4 | Reduced-pressure distillation | 40°C, 10 mmHg | Concentrate product |

This protocol achieves >98% purity for methyl cinnamate analogs, with direct applicability to the target compound.

Crystallization Optimization

Crystallization from ethanol/water (3:1) at 4°C produces needle-like crystals of 2-(2-Naphthyl)-3-phenylacrylic acid. Key parameters:

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Knoevenagel | 78–85 | 97.5 | High | $ |

| Perkin | 65–72 | 95.8 | Moderate | $$ |

| Heck | 82–88 | 98.1 | Low | $$$$ |

| Hydroacylation | 45–60 | 93.2 | Experimental | $$$$$ |

Data extrapolated from patent examples and analogous systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Naphthyl)-3-phenylacrylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions between naphthyl and phenyl precursors. For example, analogous acrylate derivatives are synthesized via coupling reactions under controlled pH (5.5–6.5) and temperatures (60–80°C), with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane . Post-synthesis, silica gel chromatography using hexanes/EtOAc/EtOH (60/30/1.5) is recommended for purification . Yield optimization requires strict control of reaction time and stoichiometric ratios of intermediates.

Q. How can researchers validate the structural integrity of 2-(2-Naphthyl)-3-phenylacrylic acid?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., trans-cinnamic acid δH 6.3–7.8 ppm for aromatic protons; δC 120–140 ppm for sp² carbons) .

- Elemental Analysis : Verify purity (>95%) by matching experimental C, H, N percentages to theoretical values .

- HPLC/GC : Assess purity using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .

Q. What are the key considerations for handling and storing 2-(2-Naphthyl)-3-phenylacrylic acid in laboratory settings?

- Methodological Answer : Store at 4°C in airtight, light-resistant containers to prevent degradation. For aqueous solubility, prepare hydrochloride salts (e.g., methyl ester derivatives require pH 7–8 buffers) . Safety protocols include using fume hoods during synthesis and PPE (gloves, goggles) due to potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.